molecular formula C21H26NO4+ B1257599 Methylnaltrexone [VANDF] CAS No. 916055-93-1

Methylnaltrexone [VANDF]

Cat. No.: B1257599
CAS No.: 916055-93-1
M. Wt: 356.4 g/mol
InChI Key: JVLBPIPGETUEET-GAAHOAFPSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylnaltrexone [VANDF] is a complex organic compound belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and other opioids, and it exhibits significant pharmacological activity, particularly as an opioid receptor antagonist. Its unique structure, characterized by the presence of a cyclopropylmethyl group and an epoxy ring, contributes to its distinct biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylnaltrexone [VANDF] involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through a series of cyclization reactions.

    Introduction of Functional Groups: Specific functional groups, such as the cyclopropylmethyl and epoxy groups, are introduced through targeted chemical reactions.

    Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state of the compound.

    Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and reaction monitoring.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Systems: Such as high-performance liquid chromatography (HPLC) for final product isolation.

Chemical Reactions Analysis

Types of Reactions

Methylnaltrexone [VANDF] undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

    Hydrolysis Conditions: Acidic or basic conditions, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Background

Methylnaltrexone is a quaternary derivative of naltrexone, designed to minimize central nervous system effects by not crossing the blood-brain barrier effectively. This property allows it to antagonize peripheral mu-opioid receptors without interfering with central analgesic effects. Approved by the Food and Drug Administration in 2008 under the brand name RELISTOR®, methylnaltrexone is indicated for patients who have not responded adequately to laxative therapy .

Treatment of Opioid-Induced Constipation

The primary application of methylnaltrexone is in managing OIC, a common side effect of opioid therapy, especially in palliative care settings. Clinical studies demonstrate that methylnaltrexone significantly increases the frequency of bowel movements compared to placebo, with a reported rescue-free laxation response in approximately 50% of patients .

Efficacy Overview:

  • Dosage : The typical subcutaneous dose ranges from 8 mg for adults weighing less than 62 kg to 12 mg for those over this weight.
  • Response Time : Patients often experience bowel movements within 30 minutes to 6 hours post-administration .

Pediatric Use

Recent case studies highlight the successful application of methylnaltrexone in pediatric patients experiencing OIC due to cancer treatments or chronic pain management. For example:

  • An 8-year-old girl with neuroblastoma achieved bowel movement within 10 minutes after receiving a single dose of methylnaltrexone while on high-dose morphine .
  • A retrospective study involving 15 children treated with methylnaltrexone showed significant improvement in bowel function, emphasizing its potential in younger populations .

Management of Urinary Retention

Emerging evidence suggests that methylnaltrexone may also alleviate opioid-induced urinary retention. A case involving a newborn who developed urinary retention during morphine therapy demonstrated spontaneous urination following a single intravenous dose of methylnaltrexone . This highlights its potential beyond gastrointestinal applications.

Efficacy Studies

A multi-center clinical trial evaluated the efficacy of methylnaltrexone in patients receiving various opioids. The study assessed multiple outcome measures, including:

  • Time to first laxation
  • Frequency of laxations
  • Changes in bowel function index scores over time .

Table: Summary of Clinical Findings on Methylnaltrexone

Study ReferencePopulationDosageResponse RateKey Findings
Adults12 mg SC~50%Significant increase in bowel movements compared to placebo
PediatricVariesRapid response (within minutes)Effective in children with OIC from opioids
MixedVariesVariedImproved bowel function and reduced opioid-induced side effects

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:

    Binding to Receptors: The compound binds to the mu-opioid receptor, blocking the binding of endogenous opioids.

    Inhibition of Signal Transduction: This binding inhibits the signal transduction pathways associated with pain perception and reward.

    Modulation of Neurotransmitter Release: The compound modulates the release of neurotransmitters, reducing pain and addictive behaviors.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A potent opioid analgesic with a similar core structure but different functional groups.

    Naloxone: An opioid antagonist used to reverse opioid overdoses.

    Naltrexone: Another opioid antagonist used for addiction treatment.

Uniqueness

Methylnaltrexone [VANDF] is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to opioid receptors and modulate their activity makes it a valuable compound for research and therapeutic applications.

Biological Activity

Methylnaltrexone (MNTX), a quaternary derivative of naltrexone, is a μ-opioid receptor antagonist primarily used to treat opioid-induced constipation (OIC) in patients with advanced illness. Its unique pharmacological properties allow it to counteract the gastrointestinal effects of opioids without affecting central analgesia, making it a valuable therapeutic agent in palliative care.

Methylnaltrexone acts as a peripherally-acting μ-opioid antagonist . Unlike traditional opioid antagonists, MNTX does not cross the blood-brain barrier due to its quaternary ammonium structure, which limits its central nervous system effects. This property allows MNTX to selectively block opioid receptors in the gastrointestinal tract, thereby reversing opioid-induced decreases in gastric motility and transit time without precipitating withdrawal symptoms or analgesia .

Pharmacokinetics

  • Absorption : MNTX is rapidly absorbed with a time to maximum concentration (Tmax) of approximately 30 minutes following subcutaneous administration.
  • Distribution : The volume of distribution at steady state is about 1.1 L/kg, with protein binding ranging from 11% to 15% .
  • Metabolism : Approximately 60% of MNTX is metabolized, primarily into methyl-6-naltrexol and methylnaltrexone sulfate. Notably, N-demethylation to naltrexone is not significant .
  • Elimination : About 85% of the administered radioactivity is excreted unchanged in urine and feces, with a half-life that supports its clinical use in acute settings .

Treatment Outcomes

Clinical trials have demonstrated that MNTX effectively alleviates constipation in patients receiving opioids. For instance, in studies involving palliative care patients, around 50-60% of participants experienced bowel movements within four hours of administration . In a specific trial where subjects received multiple doses over two weeks, response rates were significantly higher for those treated with MNTX compared to placebo (79% vs. 46%) .

Case Studies

A review of literature reveals various case studies highlighting MNTX's effectiveness:

  • Postoperative Care : In one study, MNTX was administered to patients recovering from surgery who were experiencing opioid-induced urinary retention. The results indicated that MNTX effectively reversed this condition without affecting miosis induced by opioids .
  • Palliative Settings : Another case study reported that patients receiving MNTX for OIC showed rapid improvement in bowel function, which facilitated quicker postoperative discharge and enhanced quality of life during end-of-life care .

Adverse Effects

While generally well-tolerated, MNTX can cause side effects. Common adverse events include abdominal pain and diarrhea; however, serious adverse events are rare. A comprehensive review of clinical trials indicated that most side effects were mild and resolved upon discontinuation of treatment .

Table 1: Summary of Clinical Trials on Methylnaltrexone

Study TypePopulationDoseResponse Rate (%)Key Findings
Phase III Randomized TrialPalliative Care Patients12 mg subcutaneously50-60%Effective for OIC; rapid bowel movement response
Open-label ExtensionAdvanced Illness PatientsAs needed79% (vs. 46% placebo)Improved bowel function; enhanced quality of life
Crossover StudyHealthy Volunteers0.45 mg/kgN/AInduced miosis; confirmed peripheral activity

Properties

Key on ui mechanism of action

Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier.

CAS No.

916055-93-1

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChI Key

JVLBPIPGETUEET-GAAHOAFPSA-O

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Key on ui other cas no.

916055-93-1

solubility

≥5 mg/mL

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone [VANDF]
Reactant of Route 2
Methylnaltrexone [VANDF]
Reactant of Route 3
Methylnaltrexone [VANDF]
Reactant of Route 4
Methylnaltrexone [VANDF]
Reactant of Route 5
Methylnaltrexone [VANDF]
Reactant of Route 6
Methylnaltrexone [VANDF]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.